Blood Group H disaccharide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5S,6R)-2-methyl-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11?,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVRBXGIRFARR-FFLOLMAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Genetic Regulation of Blood Group H Antigen
Elucidation of Biosynthetic Pathways for H Antigen
The formation of the H antigen is a multi-step process involving precursor oligosaccharide chains and specific enzymes that catalyze the addition of a fucose sugar molecule. nih.govresearchgate.net This enzymatic modification is the final step in creating the H determinant. nih.gov
The biosynthesis of the H antigen begins with precursor oligosaccharide chains, which are classified into four main types based on the linkage of the terminal galactose (Gal) to N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc). nih.govnih.gov These precursor chains are attached to proteins and lipids on the cell surface. nih.gov
Type 1 Chains : Characterized by a Galβ1-3GlcNAc linkage, these chains are primarily found in secretions and on epithelial cells. nih.govnih.gov They are the precursors for the soluble form of the H antigen. nih.gov
Type 2 Chains : These chains have a Galβ1-4GlcNAc linkage and are predominantly found on the surface of red blood cells, as well as epithelial and endothelial cells. nih.govnih.gov They are the main precursors for the H antigen on erythrocytes. nih.gov
Type 3 Chains : Defined by a Galβ1-3GalNAc linkage, these chains are found on mucin O-glycans. nih.govresearchgate.net
Type 4 Chains : With a Galβ1-3GalNAc linkage, Type 4 chains are found on glycolipids and mucin O-glycans. nih.govnih.gov
| Precursor Chain Type | Terminal Disaccharide Linkage | Primary Location |
|---|---|---|
| Type 1 | Galβ1-3GlcNAc | Secretions, Epithelial cells |
| Type 2 | Galβ1-4GlcNAc | Red blood cells, Epithelial cells, Endothelial cells |
| Type 3 | Galβ1-3GalNAc | O-glycans |
| Type 4 | Galβ1-3GalNAc | Glycolipids, O-glycans |
The crucial step in H antigen synthesis is the addition of an L-fucose sugar in an α1-2 linkage to the terminal galactose of a precursor chain. nih.govresearchgate.net This reaction is catalyzed by enzymes known as α1,2-fucosyltransferases. oup.com In humans, two main genes, FUT1 and FUT2, encode two distinct fucosyltransferases with very similar specificities but different expression patterns. nih.govresearchgate.net
FUT1 (H transferase) : Encoded by the H locus, this enzyme is primarily expressed in hematopoietic cells. nih.govresearchgate.net It is responsible for adding fucose to Type 2 precursor chains on red blood cells, thereby forming the H antigen on their surface. nih.govresearchgate.net
FUT2 (Secretor transferase) : Encoded by the Se locus, this enzyme is expressed in secretory glands. nih.govresearchgate.net FUT2 catalyzes the addition of fucose to Type 1 precursor chains, leading to the production of soluble H antigen found in saliva, plasma, and other bodily fluids. nih.govnih.govnih.gov
The activity of these enzymes determines the presence of H antigen on different cell types and in secretions. researchgate.net For instance, individuals with a functional FUT1 gene will have H antigen on their red blood cells, while those with a functional FUT2 gene will secrete H antigen. nih.gov
While specific fucosyltransferases are the primary catalysts, their optimal function can be influenced by cofactors. Some studies on α1,2-fucosyltransferases, such as the one from Helicobacter pylori, have shown that while a divalent metal ion cofactor is not strictly required for catalysis, the presence of manganese (Mn2+) can enhance enzyme activity. sinica.edu.tw Metal ions, such as zinc, are known to act as cofactors for various enzymes by forming coordination bonds at the active site. byjus.com The precise cofactor requirements for human FUT1 and FUT2 in vivo are a complex aspect of their biochemical regulation.
The biosynthesis of blood group antigens is a stepwise process. nih.gov The H antigen itself is an intermediate product in the synthesis of A and B antigens. nih.govbbguy.org
Precursor Formation : The process begins with the synthesis of the basic oligosaccharide precursor chains (Type 1, 2, 3, or 4). nih.gov
H Antigen Synthesis : An α1,2-fucosyltransferase (either FUT1 or FUT2) transfers an L-fucose from a donor molecule, guanosine-5'-diphospho-β-L-fucose (GDP-fucose), to the terminal galactose of the precursor chain. reactome.orgnih.gov This creates the H antigen. reactome.org
A/B Antigen Synthesis : In individuals with A or B blood types, the H antigen then serves as the substrate for A- or B-glycosyltransferases. nih.gov These enzymes add N-acetylgalactosamine (for A antigen) or another galactose (for B antigen) to the H antigen structure. nih.gov For individuals with blood group O, the H antigen remains unmodified. nih.gov
This sequential assembly means that the expression of A and B antigens is dependent on the prior successful synthesis of the H antigen. bbguy.org
Genetic Basis of H Antigen Expression
The expression of the H antigen is directly controlled by the genetic makeup of an individual, specifically at the H locus which contains the FUT1 gene. nih.gov
The FUT1 gene, located on chromosome 19, is responsible for producing the H antigen on red blood cells. nih.govnih.gov The gene spans over 8 kilobases of genomic DNA and contains four exons. nih.gov
At least one functional copy of the FUT1 gene (genotypes H/H or H/h) is necessary for the production of H antigen on erythrocytes. nih.gov Individuals who are homozygous for inactive or null alleles (h/h) cannot produce H antigen on their red blood cells. nih.gov This condition leads to the rare Bombay phenotype (Oh), where individuals lack H, A, and B antigens on their red cells, even if they possess the genes for A or B antigens. nih.govresearchgate.net
Mutations in the FUT1 gene are the molecular basis for the H-deficient phenotypes. A variety of point mutations, deletions, and other alterations have been identified that result in a non-functional FUT1 enzyme. nih.govnih.gov For example, the classic Bombay phenotype is often caused by a Tyr316Ter mutation, which introduces a premature stop codon, leading to a truncated, inactive enzyme. nih.gov Other mutations can lead to a weak expression of the H antigen, known as the para-Bombay phenotype. nih.gov
| Genotype | FUT1 Enzyme Activity | H Antigen on Red Blood Cells | Phenotype |
|---|---|---|---|
| H/H or H/h | Active | Present | Normal H expression |
| h/h | Inactive | Absent | Bombay (Oh) |
Allelic Variations and Their Impact on H Antigen Expression Phenotypes
The FUT2 gene is highly polymorphic, with numerous alleles identified that result in varying levels of enzyme activity and consequently, different H antigen expression phenotypes. nih.govresearchgate.net These variations are often population-specific and are the primary determinants of the secretor and non-secretor statuses worldwide. e-century.us
The most common cause of the non-secretor phenotype in Caucasian populations is a nonsense mutation, G428A (rs601338), which introduces a premature stop codon (Trp143Ter), leading to a truncated and inactive enzyme. nih.govsemanticscholar.org In East Asian populations, a missense mutation, A385T (Ile129Phe), is a prevalent cause of the non-secretor or weak-secretor phenotype, resulting in an enzyme with significantly reduced activity. e-century.us
Numerous other null and weaker alleles of the FUT2 gene have been identified, contributing to the diversity of secretor phenotypes observed globally. nih.gov The inheritance of these alleles follows a simple Mendelian pattern, where the secretor allele (Se) is dominant over the non-secretor allele (se). e-century.us Therefore, individuals with genotypes Se/Se or Se/se are secretors, while only those with the se/se genotype are non-secretors. e-century.us
| Allele Name | Nucleotide Change | Amino Acid Change | Phenotypic Effect | Predominant Population(s) |
| se¹ (se428) | G428A (rs601338) | Trp143Stop | Non-secretor | Caucasians, Africans, Iranians |
| se² (se385) | A385T | Ile129Phe | Weak-secretor/Non-secretor | East Asians |
| se³ (se571) | C571T | Arg191Stop | Non-secretor | Taiwanese |
| se⁴ (se849) | G849A | Trp283Stop | Non-secretor | Taiwanese |
Tissue-Specific Expression Patterns of H Antigen and Fucosyltransferases (e.g., Erythroid, Epithelial Cells, Secretions)
The expression of the H antigen is not uniform throughout the body and is regulated by the differential expression of two distinct α(1,2)-fucosyltransferases: FUT1 (H enzyme) and FUT2 (Se enzyme). scispace.comkarger.com
Erythroid Cells: The H antigen on the surface of red blood cells is synthesized by the FUT1 enzyme, which is encoded by the FUT1 gene. nih.govscispace.com The FUT2 enzyme is not expressed in hematopoietic tissues. karger.com Therefore, an individual's secretor status, determined by the FUT2 gene, does not affect the presence of H antigen on their red blood cells. e-century.us The amount of H antigen on red blood cells varies depending on the ABO blood group, with the highest levels found in blood group O individuals and the lowest in A1B individuals. taylorandfrancis.combloodgroupdatabase.org
Epithelial Cells and Secretions: The H antigen present in secretions and on the surface of epithelial cells in the digestive, respiratory, and genitourinary tracts is synthesized by the FUT2 enzyme. oup.comtaylorandfrancis.comisbtweb.org Individuals with a functional FUT2 gene (secretors) will have H antigen in these locations, while non-secretors will not. nih.govfrontiersin.org This differential expression has significant implications for host-pathogen interactions, as the H antigen can act as a receptor for various viruses and bacteria. oup.comnih.gov
| Tissue/Cell Type | Primary Fucosyltransferase | Gene | H Antigen Expression |
| Red Blood Cells | FUT1 (H enzyme) | FUT1 | Present (except in Bombay phenotype) |
| Salivary Glands | FUT2 (Se enzyme) | FUT2 | Present in secretors |
| Gastric Mucosa | FUT2 (Se enzyme) | FUT2 | Present in secretors |
| Intestinal Epithelium | FUT2 (Se enzyme) | FUT2 | Present in secretors |
| Respiratory Epithelium | FUT2 (Se enzyme) | FUT2 | Present in secretors |
Genetic Linkages and Polymorphisms Associated with HBGA Production
The production of Histo-Blood Group Antigens (HBGAs) is a complex process involving the interplay of several genes, most notably FUT1, FUT2, and the ABO gene. The FUT1 and FUT2 genes are closely linked on chromosome 19. wikigenes.org
Polymorphisms within the FUT2 gene are the primary determinants of the secretor phenotype, which in turn influences the expression of other HBGAs, such as the Lewis blood group antigens. e-century.us For instance, in non-secretors (se/se), the precursor Type 1 chain is converted to the Lewis a (Leª) antigen by the FUT3 enzyme. In secretors, the H antigen is formed first, which is then converted to the Lewis b (Leᵇ) antigen by the same FUT3 enzyme. e-century.us
Genome-wide association studies have identified links between FUT2 polymorphisms and susceptibility to various infectious and chronic diseases. frontiersin.orgwellcomeopenresearch.org The non-secretor phenotype has been associated with protection against certain viral infections like norovirus, but an increased risk for others, as well as for some autoimmune and inflammatory conditions. frontiersin.orgwellcomeopenresearch.org
| Gene | Locus | Function | Associated Phenotypes |
| FUT1 | 19q13.3 | H antigen synthesis on red blood cells | H antigen on erythrocytes, Bombay phenotype (when inactive) |
| FUT2 | 19q13.3 | H antigen synthesis in secretions | Secretor/Non-secretor status, Lewis blood group expression |
| ABO | 9q34.2 | A and B antigen synthesis | ABO blood groups |
| FUT3 | 19p13.3 | Lewis antigen synthesis | Lewis blood groups (Leª, Leᵇ) |
Structural Characterization and Conformational Analysis of Blood Group H Disaccharide and H Antigen
Advanced Spectroscopic and Chromatographic Methods for Glycan Structure Determination
Modern analytical chemistry provides a powerful toolkit for glycan analysis. High-resolution spectroscopic methods offer detailed insights into atomic connectivity and spatial arrangements, while advanced chromatographic techniques allow for the separation and profiling of complex mixtures of these structurally similar molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the three-dimensional structure and conformational dynamics of oligosaccharides in solution. nih.govcdnsciencepub.comunimo.it By analyzing various NMR parameters, researchers can define the primary structure, including anomeric configurations and linkage positions, as well as the preferred conformations around the flexible glycosidic bonds.
For the Blood Group H disaccharide (Fucα1-2Gal), one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. Key parameters include:
Chemical Shifts (δ): The precise chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, helping to identify the monosaccharide units and the position of the glycosidic linkage.
Scalar Coupling Constants (J): Three-bond proton-proton coupling constants (³JHH) provide information about the dihedral angles within the pyranose rings, confirming their stable chair conformations (¹C₄ for L-Fucose). nih.gov
Nuclear Overhauser Effect (NOE): The NOE is a crucial parameter that arises from the through-space interaction of protons that are close to each other (typically <5 Å). nih.gov Measuring the NOE between protons on the fucose residue and the galactose residue across the glycosidic linkage provides direct evidence of their spatial proximity. This data is used to generate distance constraints for building 3D models and defining the preferred solution conformation.
A combined approach using NMR experiments and computational modeling has been used to study the conformation of H-antigen model trisaccharides. In one such study, NOE spectroscopy experiments identified a key interaction between the H1 proton of fucose and the H2 proton of galactose, which corresponded to a specific conformation (φ/ψ ca. -100°/150°) that was also identified as a stable state in aqueous molecular dynamics simulations. nih.gov
| Irradiated Proton (Residue) | Observed NOE Proton (Residue) | Inferred Proximity | Significance |
|---|---|---|---|
| H-1 (Fuc) | H-2 (Gal) | Inter-residue | Defines glycosidic linkage conformation (φ) |
| H-5 (Fuc) | H-1 (Fuc) | Intra-residue | Confirms pyranose ring conformation |
| H-1 (Fuc) | H-2 (Fuc) | Intra-residue | Confirms pyranose ring conformation |
Mass spectrometry (MS) is a cornerstone technique for glycan analysis due to its exceptional sensitivity and ability to handle complex mixtures. aspariaglycomics.comthermofisher.com For the H antigen, which exists as part of larger glycoconjugates (glycoproteins and glycolipids), MS is used to determine its composition, sequence, and branching patterns. nih.govnih.gov
The typical workflow involves:
Release of Glycans: The oligosaccharide chains carrying the H antigen are first cleaved from the protein or lipid backbone using specific enzymes (e.g., PNGase F for N-glycans) or chemical methods. nih.govludger.com
Derivatization (Optional but common): To improve ionization efficiency and aid in linkage analysis, the released glycans are often chemically modified. Permethylation is a widely used method that replaces all free hydroxyl and N-acetyl protons with methyl groups. This modification stabilizes the molecule, prevents in-source fragmentation, and directs fragmentation during tandem MS to the glycosidic bonds, which is crucial for linkage determination. thermofisher.com
MS Analysis: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to measure the mass-to-charge ratio (m/z) of the glycans, providing a "glycan profile" and determining the composition based on mass. aspariaglycomics.comnih.gov
Tandem MS (MS/MS): To determine the sequence and linkage, specific glycan ions are selected and fragmented. The resulting fragmentation pattern provides detailed structural information, allowing for the differentiation of isomers.
| Technique | Application | Information Obtained |
|---|---|---|
| MALDI-TOF MS | High-throughput profiling | Composition, molecular weight, relative abundance of different glycan structures. |
| ESI-MS | Coupling with liquid chromatography (LC-MS) | Composition of separated isomers, detailed structural characterization. |
| Tandem MS (MS/MS) | Structural elucidation | Monosaccharide sequence, linkage positions, and branching patterns. |
Hydrophilic Interaction Chromatography (HILIC) is a high-performance liquid chromatography (HPLC) technique perfectly suited for the separation of polar molecules like carbohydrates. ludger.comnih.gov It is widely used for profiling the glycan repertoire of a biological sample, including the disaccharides that form the building blocks of blood group antigens.
In HILIC, a polar stationary phase (e.g., amide, diol) is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. mdpi.comnih.gov Glycans are eluted in order of increasing hydrophilicity (generally, smaller glycans elute earlier). nih.gov Key features of HILIC for disaccharide profiling include:
Isomer Separation: HILIC can effectively separate structural isomers, which is critical for distinguishing between different disaccharides with the same mass. thermofisher.com
Coupling to Detectors: The separated glycans can be detected and quantified using various methods. Often, they are pre-labeled with a fluorescent tag (like 2-aminobenzamide, 2-AB) for sensitive fluorescence detection. ludger.com
HILIC-MS: Coupling HILIC directly to an ESI-mass spectrometer provides both separation and mass information, enabling confident identification and characterization of the disaccharides in a complex mixture. nih.govresearchgate.net
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) (e.g., Ammonium Formate Buffer) | Mobile Phase B (%) (e.g., Acetonitrile) |
|---|---|---|---|
| 0.0 | 0.2 | 20 | 80 |
| 25.0 | 0.2 | 40 | 60 |
| 26.0 | 0.2 | 80 | 20 |
| 30.0 | 0.2 | 20 | 80 |
Computational Approaches to Conformational Dynamics and Epitope Definition
While experimental methods provide invaluable data on structure, computational approaches are essential for understanding the dynamic nature of oligosaccharides and for precisely defining the structural features (epitopes) recognized by other molecules.
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. mdpi.com By simulating H oligosaccharides in a virtual box of water molecules, researchers can observe their conformational dynamics in a physiologically relevant environment. nih.govnih.gov
MD simulations provide insights into:
Conformational Landscape: Oligosaccharides are not static; they are flexible and can adopt multiple shapes (conformations). MD simulations reveal the probability of finding the molecule in different conformations and the transitions between them.
Glycosidic Linkage Flexibility: The simulation tracks the fluctuations of the glycosidic torsion angles (φ and ψ), which define the relative orientation of the linked monosaccharides. This shows which conformations are most stable and how much flexibility the molecule possesses.
Studies on H-type antigens have used MD simulations to show that even single changes in linkage can significantly alter the dynamic behavior and dihedral linkage profile of a glycan, impacting its binding to proteins. nih.gov
Molecular Mechanics (MM) employs force fields to calculate the potential energy of a molecule based on the positions of its atoms. nih.gov This method is less computationally expensive than MD and is ideal for exploring the conformational space of a molecule to find its most stable, low-energy structures.
Conformational searching methods systematically alter the rotatable bonds (like the glycosidic linkages) in the H antigen and use MM calculations to evaluate the energy of each resulting conformation. cdnsciencepub.com The goal is to generate a map of the potential energy surface and identify the global and local energy minima, which correspond to the most probable shapes of the molecule.
These methods are critical for:
Epitope Definition: The specific 3D shape of an antigen that is recognized by an antibody is its epitope. By identifying the low-energy conformations of the H antigen, researchers can define the precise shape of the H epitope.
Interpreting Experimental Data: The conformations predicted by MM can be compared with experimental data from NMR to validate the computational models.
Understanding Binding: The defined low-energy conformations serve as the starting point for molecular docking simulations, which predict how the H antigen will bind to antibodies or pathogen proteins. The binding affinity can be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. nih.gov
Analysis of Glycosidic Linkage Flexibility and Conformational Space of H Antigen
The conformational flexibility of the H antigen, primarily governed by the glycosidic linkages between its constituent monosaccharides, is critical for its recognition by other molecules. The H antigen consists of a fucose residue linked to a galactose, which in turn is linked to an N-acetylglucosamine (in type 2 H antigen) or N-acetylgalactosamine. The flexibility arises from the rotation around the glycosidic torsion angles, typically denoted as phi (φ) and psi (ψ).
Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations are powerful techniques to probe the conformational space and flexibility of oligosaccharides like the H antigen. uniprot.orgbbguy.org NMR studies, including Nuclear Overhauser Effect (NOE) experiments, provide information about through-space proton-proton distances, which are dependent on the conformation around the glycosidic linkage. uniprot.org MD simulations, on the other hand, can model the dynamic behavior of the molecule in solution, providing a detailed picture of the accessible conformations and the energy landscape of the glycosidic linkages. bbguy.orgyorku.ca
Studies on related fucosylated oligosaccharides have shown that the glycosidic linkage can exist in multiple low-energy conformations. For instance, a disaccharide of β-L-Fucp-(1→4)-α-D-Glcp-OMe, analyzed through MD simulations, was found to have a low-energy exo-syn conformation and two anti-conformational states, indicating significant flexibility at the glycosidic linkage. bbguy.org The conformational preferences of these linkages are influenced by factors such as the gauche effect and intramolecular hydrogen bonding. yorku.ca The flexibility of these linkages allows the H antigen to adopt various shapes, which can be crucial for its interaction with different binding partners.
Table 1: Methodologies for Analyzing Glycosidic Linkage Flexibility
| Methodology | Principle | Information Obtained |
| NMR Spectroscopy | Measures nuclear spin properties in a magnetic field. NOE experiments detect through-space interactions between protons. | Provides experimental data on inter-proton distances, which are used to infer the average conformation and flexibility of the glycosidic linkage. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time based on classical mechanics. | Generates a dynamic model of the oligosaccharide in solution, revealing the range of accessible conformations, the relative energies of different conformers, and the dynamics of transitions between them. |
| Quantum Mechanics (QM) Calculations | Solves the Schrödinger equation to determine the electronic structure and energy of a molecule. | Can be used to calculate NMR parameters and to refine the energy landscape of different conformations obtained from MD simulations. bbguy.org |
Computational Modeling of Three-Dimensional Epitopes of H Antigen
An epitope is the specific part of an antigen that is recognized by the immune system, particularly by antibodies. For carbohydrate antigens like the H antigen, the epitopes are three-dimensional and are defined by the spatial arrangement of the sugar residues. Computational modeling is a valuable tool for predicting and characterizing these conformational epitopes.
Structure-based computational methods are particularly important for predicting conformational epitopes, as over 90% of B-cell epitopes are discontinuous in nature, meaning they are formed by amino acids or sugar residues that are not in a linear sequence but are brought together by the folding of the molecule. rcsb.orgrcsb.org These methods utilize the 3D structure of the antigen to identify surface-accessible regions with the potential to be recognized by antibodies. Various computational tools and algorithms have been developed to predict B-cell epitopes, which can be broadly classified into sequence-based and structure-based approaches. rcsb.org
For the H antigen, computational modeling can be used to:
Identify potential epitope regions: By analyzing the 3D structure of the H antigen, it is possible to identify the most likely regions to be recognized by antibodies. These are typically exposed and flexible parts of the molecule.
Design synthetic immunogens: The predicted epitopes can be used to design synthetic molecules that mimic the natural epitope, which can be used in vaccine development.
While specific computational studies focused solely on the H antigen epitope are not extensively detailed in the provided search results, the principles of computational epitope prediction are well-established and can be readily applied to this important blood group antigen. rcsb.orgrcsb.org The development of accurate computational models for H antigen epitopes is crucial for understanding its immunogenicity and for the design of novel diagnostics and therapeutics.
X-ray Crystallography and Structural Biology of H Antigen Complexes
Structural Basis of H Antigen Recognition by Glycosyltransferases
Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from a donor to an acceptor molecule. The human ABO(H) blood group A and B antigens are synthesized by the glycosyltransferases A (GTA) and B (GTB), which add N-acetylgalactosamine and galactose, respectively, to the H antigen. Understanding how these enzymes recognize the H antigen is crucial for elucidating the molecular basis of the ABO blood group system.
X-ray crystallography has provided detailed insights into the structural basis of H antigen recognition by GTA and GTB. A comprehensive study determined 14 high-resolution crystal structures of GTA and GTB in complex with various fragments of the type I and type II H antigen trisaccharides. These structures revealed that the recognition of the H antigen is primarily mediated by the central galactose residue of the H antigen.
The binding of the H antigen to the active site of these enzymes involves a network of hydrogen bonds and van der Waals interactions. The fucose residue of the H antigen is also essential for efficient catalysis, even though the primary recognition is through the galactose. The crystal structures also highlighted the roles of specific amino acid residues in the enzymes that are critical for acceptor binding and subsequent sugar transfer.
Table 2: Key Interactions in H Antigen Recognition by Glycosyltransferases
| Interacting Moiety of H Antigen | Interacting Residues in Glycosyltransferase | Type of Interaction | Reference |
| Galactose | Conserved residues in the active site | Hydrogen bonds, van der Waals contacts | |
| Fucose | Residues in the vicinity of the active site | Hydrogen bonds, van der Waals contacts |
Crystal Structures of H Antigen in Complex with Lectins or Viral Proteins
The H antigen is also recognized by a variety of other proteins, including lectins and viral proteins. X-ray crystallography has been instrumental in elucidating the structural basis of these interactions.
Lectins: Lectins are carbohydrate-binding proteins that play roles in cell recognition and adhesion. The lectin from Ulex europaeus (UEA-I) is known for its specific binding to the H antigen. The crystal structure of UEA-I has been determined, and while a structure with the full H-antigen is not available, a complex with fucose (a key component of the H-antigen) has been solved (PDB ID: 1JXN). This structure, along with docking studies, has provided insights into the binding site and the key interactions involved in H antigen recognition. The binding site is a shallow depression on the surface of the lectin, and the interaction is mediated by a network of hydrogen bonds and hydrophobic interactions.
Viral Proteins: Some viruses, such as noroviruses, use histo-blood group antigens (HBGAs), including the H antigen, as receptors for attachment to host cells. The protruding (P) domain of the norovirus capsid protein is responsible for binding to HBGAs. High-resolution crystal structures of the P domains from several GII.4 norovirus variants have been solved in complex with various HBGAs, including H type 2 antigen (PDB ID: 4OOV). These structures reveal that the binding of the H antigen involves a conserved binding pocket on the P domain. The interaction is characterized by a network of hydrogen bonds, particularly with the fucose residue of the H antigen. The binding can also induce conformational changes in loops of the P domain to accommodate the ligand.
Table 3: Examples of H Antigen-Protein Complex Crystal Structures
| Protein | PDB ID | Key Findings |
| Norovirus GII.4 P domain | 4OOV | The H type 2 antigen binds to a conserved pocket on the P domain, with key interactions involving the fucose residue. Binding can induce conformational changes in the viral protein. |
| Ulex europaeus lectin I (with fucose) | 1JXN | The fucose moiety of the H antigen binds in a shallow depression on the lectin surface, highlighting the importance of this residue for recognition. |
Blood Group H Antigen As a Central Glycan Precursor
The H Antigen as a Universal Precursor for ABO Blood Group Antigens
The H antigen is the foundational structure upon which the A and B antigens are built. nih.govlearntransfusion.com This precursor is synthesized by the action of fucosyltransferases, which add a fucose sugar to a precursor oligosaccharide chain. learntransfusion.com Specifically, the minimum requirement for H antigenicity is the terminal disaccharide fucose-galactose, where the fucose has an alpha-(1-2)-linkage. nih.gov The resulting H antigen is then available for modification by the glycosyltransferases encoded by the ABO gene locus. nih.govresearchgate.net Individuals with blood group O express the H antigen without further modification. nih.gov The amount of H antigen is highest in individuals with blood type O and lowest in those with blood type AB, reflecting its role as a precursor. nih.gov The absence of the H antigen, a rare condition known as the Bombay phenotype, prevents the formation of A and B antigens, even if the genes for these antigens are present. learntransfusion.com
The synthesis of the H antigen occurs on different precursor chains, primarily Type 1 and Type 2 chains. nih.gov Type 2 chains are predominantly found on red blood cells, while Type 1 chains are found in secretions. nih.govresearchgate.net The enzyme responsible for H antigen synthesis on red blood cells is encoded by the FUT1 gene, while the FUT2 (Secretor) gene governs its synthesis in secretory tissues. nih.govnih.gov
The conversion of the H antigen to A or B antigens is catalyzed by two closely related enzymes: α-1,3-N-acetylgalactosaminyltransferase (GTA) for the A antigen and α-1,3-galactosyltransferase (GTB) for the B antigen. drugbank.comresearchgate.net Both enzymes recognize the H antigen as their acceptor substrate. researchgate.net The specificity of these enzymes for their respective donor sugars, UDP-N-acetylgalactosamine (UDP-GalNAc) for GTA and UDP-galactose (UDP-Gal) for GTB, is a key determinant of the ABO blood group. drugbank.comglycopedia.eu
Crystal structures of GTA and GTB, both alone and in complex with the H disaccharide acceptor and UDP, have provided significant insights into the basis of their substrate specificity. drugbank.com GTA and GTB are highly homologous, differing by only four amino acid residues. nih.gov Of these, only two are positioned to directly interact with the donor or acceptor substrates. drugbank.com Both GTA and GTB exhibit a similar affinity for the H antigen acceptor substrate in the presence of UDP in the donor binding site. glycopedia.eu
| Enzyme | Donor Substrate | Acceptor Substrate | Product |
|---|---|---|---|
| GTA (A-transferase) | UDP-GalNAc | H antigen (Fucα1-2Gal-R) | A antigen (GalNAcα1-3(Fucα1-2)Gal-R) |
| GTB (B-transferase) | UDP-Gal | H antigen (Fucα1-2Gal-R) | B antigen (Galα1-3(Fucα1-2)Gal-R) |
The remarkable specificity of GTA and GTB for their respective sugar donors is largely determined by a single amino acid residue. drugbank.com The four amino acid differences between GTA and GTB are at positions 176, 235, 266, and 268. nih.gov Structural studies have revealed that the residues at positions 266 and 268 are critical for donor substrate specificity. glycopedia.euresearchgate.net
In GTA, Leucine at position 266 interacts with the N-acetyl group of the UDP-GalNAc donor. glycopedia.eu In GTB, a Methionine at the same position interacts with the hydroxyl group of the UDP-Gal donor. glycopedia.eu The amino acid at position 268 also plays a crucial role in creating the appropriate size and shape of the donor-binding pocket. researchgate.net GTA has a Glycine at position 268, while GTB has an Alanine. glycopedia.eu The smaller Glycine residue in GTA allows for the accommodation of the bulkier N-acetylgalactosamine, whereas the larger Alanine in GTB creates a more restricted pocket that preferentially binds galactose. drugbank.com
The binding of the H antigen acceptor is also a critical step. Both enzymes recognize the terminal Fucα1-2Gal disaccharide of the H antigen. The interaction with the acceptor substrate is thought to induce conformational changes in the enzymes, leading to a "closed" state that facilitates the catalytic transfer of the sugar from the donor to the acceptor. researchgate.net
The synthesis of A and B antigens from the H antigen is a highly specific enzymatic reaction that results in the addition of a single sugar molecule to the terminal galactose of the H disaccharide. glycopedia.eu The GTA enzyme catalyzes the transfer of an N-acetylgalactosamine (GalNAc) in an α1,3-linkage to the galactose of the H antigen, creating the A antigen. researchgate.netglycopedia.eu The GTB enzyme, on the other hand, transfers a galactose (Gal) in an α1,3-linkage to the same position on the H antigen, forming the B antigen. researchgate.netglycopedia.eu
The minimal required acceptor for both enzymes is the H disaccharide, Fucα1-2Gal. glycopedia.eugu.se The presence of manganese ions (Mn2+) is also a necessary cofactor for the catalytic activity of both GTA and GTB. glycopedia.eugu.se The resulting A and B antigens are trisaccharide structures. nih.gov
| Antigen | Terminal Glycan Structure |
|---|---|
| H Antigen | Fucα1-2Gal-R |
| A Antigen | GalNAcα1-3(Fucα1-2)Gal-R |
| B Antigen | Galα1-3(Fucα1-2)Gal-R |
Functional Implications of H Antigen Modifications in Glycosylation Pathways
Beyond its critical role as a precursor in the ABO blood group system, the H antigen and its modifications have other functional implications in glycosylation pathways and cellular processes. nih.gov While the primary function of the H antigen appears to be as an intermediate in ABO antigen synthesis, its presence on various glycoproteins and glycolipids suggests broader roles. nih.gov
One area of investigation is the potential involvement of the H antigen in cell adhesion. nih.gov Glycans on the cell surface are known to mediate cell-cell interactions, and the specific structure of the H antigen may play a role in these processes.
Furthermore, the glycosylation status of certain proteins, including the presence of H antigen structures, can influence their function and clearance. For example, the von Willebrand factor (vWF), a blood glycoprotein (B1211001) essential for hemostasis, is known to carry ABH antigens. researchgate.net The presence of these glycans on vWF can affect its circulating half-life. nih.gov
Interspecies Glycan Homologies and H Antigen Structures Across Organisms
The study of glycan structures across different species reveals both conservation and divergence in glycosylation pathways. While the ABO blood group system is a well-known human polymorphism, H antigen-like structures and the enzymes that synthesize them are not unique to humans. The concept of homology, or similarity due to shared ancestry, can be applied to glycan structures and the genes that encode the glycosyltransferases responsible for their synthesis. berkeley.eduwikipedia.org
The diversity of glycans in nature is vast, and distantly related organisms can sometimes produce surprisingly similar glycan structures. nih.gov This can be due to either shared ancient pathways or convergent evolution. nih.gov For example, some microorganisms have been found to express carbohydrate structures that are identical or very similar to human blood group antigens, including the H antigen. This molecular mimicry can have implications for host-pathogen interactions.
The evolution of glycan diversity is a complex process driven by various selective pressures. nih.gov In some cases, the loss of the ability to synthesize certain glycans has occurred in specific lineages. nih.gov The study of these interspecies differences in glycan expression provides valuable insights into the evolution of glycosylation pathways and the functional significance of specific carbohydrate structures like the Blood Group H disaccharide.
Biological and Immunological Roles of Blood Group H Antigen
Immunological Recognition and Responses to H Antigen
The H antigen is also recognized by the immune system, and its structure is fundamental to its antigenicity.
The antigenicity of the H antigen is determined by its terminal carbohydrate structure. nih.gov An epitope, or antigenic determinant, is the specific part of an antigen that is recognized by the immune system, such as by an antibody. nih.gov The minimal requirement for H antigenicity is the terminal disaccharide Fucose-α1,2-Galactose. nih.gov This structure is recognized by anti-H antibodies.
Individuals with the rare Bombay phenotype (hh) lack the fucosyltransferase necessary to produce the H antigen. nih.gov Consequently, their red blood cells lack H, A, and B antigens. nih.gov These individuals naturally produce potent anti-H antibodies because their immune system recognizes the H antigen as foreign. nih.gov A transfusion of blood from a group O individual (who has abundant H antigen) to a person with the Bombay phenotype would trigger a severe hemolytic transfusion reaction. nih.gov This demonstrates the potent antigenicity of the H structure in individuals not tolerant to it. The H antigen itself is the core structure upon which the A and B antigens are built, with the addition of N-acetylgalactosamine or another galactose, respectively, masking the H epitope to varying degrees. Therefore, the density of the H epitope is highest on group O red blood cells and lowest on group AB cells. nih.gov
Interactions with Carbohydrate-Binding Proteins (Lectins)
The Blood Group H antigen, a specific fucosylated oligosaccharide, is a primary target for a class of carbohydrate-binding proteins known as lectins. These proteins, often derived from plant seeds or other natural sources, exhibit high specificity for particular sugar moieties and are capable of inducing hemagglutination, a process similar to the agglutination seen in antibody-antigen reactions. nih.govnih.gov This interaction is a cornerstone of immunohematology and blood banking.
The most prominent lectin used to identify the H antigen is derived from the seeds of Ulex europaeus. nih.govoup.com This lectin specifically binds to the terminal α-L-fucose residue of the H antigen. The strength of the agglutination reaction with Ulex europaeus lectin is directly proportional to the density of H antigen sites on the red blood cell surface. nih.gov Consequently, red blood cells of different ABO groups react in a predictable pattern, reflecting the amount of unmodified H antigen that remains after the action of A and B glycosyltransferases. oup.combbguy.org
Group O red cells, which lack the A and B transferases, express the highest amount of H antigen and therefore show the strongest agglutination reaction. nih.gov The reactivity then decreases across other blood groups in an order that reflects increasing conversion of H antigen to A and/or B antigens. This specific interaction allows for the clear differentiation of blood groups and the identification of rare phenotypes, such as the Bombay (Oh) phenotype, which completely lacks the H antigen and thus shows no reaction with the Ulex europaeus lectin. nih.govyoutube.com
Table 1: Reactivity of Ulex europaeus Lectin with ABO Blood Groups
| Blood Group | Relative Amount of H Antigen | Typical Agglutination Reaction |
|---|---|---|
| O | Highest | Strong (4+) |
| A2 | High | Strong (3-4+) |
| B | Intermediate | Moderate (2+) |
| A1 | Low | Weak (1+) |
| A1B | Lowest | Weak to Negative (0-1+) |
This interactive table summarizes the typical hemagglutination reactions observed when testing red blood cells of various ABO phenotypes with the anti-H lectin from Ulex europaeus.
Role of H Antigen in Innate Immune Recognition Pathways
The innate immune system, the body's first line of defense, relies on pattern recognition receptors (PRRs) to distinguish between host ("self") and microbial ("non-self") structures. mdpi.comnih.gov While the H antigen is a fundamental "self" antigen, its role in innate immunity is multifaceted. It is primarily involved in defining the host's glycosylation landscape and serves as a potential docking site for pathogens, rather than directly activating inflammatory signaling pathways.
Fucosylated glycans, including the H antigen, are crucial in mediating the relationship between the host and its symbiotic microbiota, contributing to immune tolerance. nih.govnih.gov The immune system uses a variety of glycan-binding proteins, such as C-type lectins, to recognize carbohydrate patterns. oup.commdpi.com The dense expression of H antigen and other blood group structures on mucosal surfaces helps to form this "self" glycan signature.
However, this same signature can be exploited by pathogens. Many bacteria and viruses have evolved lectins that bind specifically to host cell surface carbohydrates, including the H antigen, as a first step in establishing an infection. frontiersin.orgscience.gov Therefore, the H antigen can act as a receptor for pathogens. The innate immune system can recognize this pathogen binding, and the presence of these fucosylated structures can influence subsequent immune responses. For example, the interaction can trigger defense mechanisms at the mucosal level, and the presence of natural antibodies (as discussed in the next section) provides a layer of humoral innate immunity against pathogens bearing H-like structures. nih.gov
Specificity of Anti-H Antibodies and Their Formation Mechanisms
Anti-H antibodies are immunoglobulins that specifically recognize and bind to the H antigen. The formation and clinical significance of these antibodies are highly dependent on the individual's own blood phenotype.
The most potent and clinically significant anti-H antibodies are found in individuals with the rare Bombay (Oh) phenotype. mdpi.comnih.gov These individuals lack the FUT1 enzyme necessary to produce the H antigen on their red blood cells. mdpi.com Because they are not immunologically tolerant to the H antigen, they produce high-titer "naturally occurring" anti-H. bbguy.orgmdpi.com This anti-H is often a mix of IgM and IgG, can be reactive across a wide thermal range, and is capable of activating the complement cascade, leading to acute intravascular hemolysis if they are transfused with H-antigen-positive blood (i.e., any blood group other than Bombay). nih.govmdpi.com
Weaker, cold-reacting anti-H antibodies can also be found in the plasma of individuals with blood groups that express very little H antigen, most commonly A1 and A1B individuals. ashpublications.org These antibodies are typically IgM and are usually only reactive at temperatures below 37°C, making them clinically insignificant in most cases.
The precise mechanism for the formation of these "naturally occurring" antibodies is still debated. One long-standing hypothesis is that they arise from immune stimulation by environmental factors, such as bacteria in the gut, that possess H-like carbohydrate structures on their surfaces. frontiersin.org However, some evidence suggests that the formation of these antibodies may not be dependent on microbial stimulation and could be an inherent feature of the developing immune system. frontiersin.org
Table 2: Characteristics of Anti-H Antibodies
| Characteristic | Anti-H in Bombay (Oh) Phenotype | Anti-H in A1 / A1B Phenotype |
|---|---|---|
| Presence | Always present | Occasionally present |
| Immunoglobulin Class | Typically IgM and IgG | Typically IgM |
| Titer | High | Low |
| Thermal Range | Wide (reactive at 37°C) | Narrow (cold-reacting) |
| Clinical Significance | Highly significant; can cause severe hemolytic transfusion reactions | Usually clinically insignificant |
| Complement Activation | Yes | Rarely |
This interactive table compares the key features of anti-H antibodies found in individuals with the Bombay phenotype versus those with A1 or A1B blood types.
Identification of H Antigen Structures on Host Biomolecules (e.g., Factor VIII/von Willebrand Factor)
The expression of the H antigen is not confined to the surface of red blood cells. It is also present on a variety of other cells and is attached to soluble glycoproteins circulating in the plasma. nih.gov A notable example is its presence on the Factor VIII (FVIII)/von Willebrand Factor (vWF) complex, which is essential for normal blood coagulation. nih.govkhanacademy.org
Von Willebrand Factor is a large, multimeric glycoprotein (B1211001) that serves as a carrier for FVIII in the circulation, protecting it from premature degradation. nih.govkhanacademy.org The N-linked oligosaccharide chains of vWF are decorated with ABH antigens that correspond to the individual's blood type. nih.gov In group O individuals, these chains are terminated with the H antigen.
Research has demonstrated a strong correlation between the ABO blood group and the plasma concentration of vWF and FVIII. Individuals with blood group O, who have the highest expression of H antigen on their vWF, consistently have significantly lower plasma levels of vWF and FVIII compared to individuals with non-O blood groups. science.gov This suggests that the H antigen structure itself mediates the effect of ABO blood type on vWF concentration. nih.govscience.gov The underlying mechanism is believed to be related to the clearance rate of the vWF complex from the circulation, with the specific carbohydrate structures influencing its susceptibility to proteolysis and removal.
Chemical Synthesis and Chemoenzymatic Production of Blood Group H Disaccharide and Analogs
Strategies for Stereoselective Glycosylation in H Disaccharide Synthesis
The creation of the α-(1→2) glycosidic linkage between L-fucose and D-galactose is a significant challenge in the chemical synthesis of the H disaccharide. The stereoselectivity of this bond is crucial for the biological activity of the resulting molecule. Various strategies have been developed to control the anomeric configuration during glycosylation.
One key approach involves the use of participating protecting groups on the fucosyl donor. For instance, benzoyl groups at the O-3 and O-4 positions of the fucosyl donor can provide α-directing stereocontrol through remote anchimeric assistance. This strategy, however, can sometimes reduce the reactivity of the donor molecule mdpi.com.
The choice of solvent also plays a critical role in determining the stereochemical outcome of the glycosylation reaction. Solvents can influence the equilibrium of the anomeric intermediates, thereby favoring the formation of either the α or β anomer mdpi.com.
Furthermore, the nature of the promoter and the leaving group on the glycosyl donor are pivotal. Different combinations of these elements can be used to fine-tune the reactivity and selectivity of the glycosylation reaction. The development of novel catalytic strategies, including the use of noncovalent catalysts, is an emerging area that holds promise for achieving high stereoselectivity in carbohydrate synthesis.
Development of Synthetic Routes for H Antigen Oligosaccharides
The synthesis of the H disaccharide is often a crucial step in the assembly of more complex blood group antigens like the A and B trisaccharides. A common strategy involves the synthesis of a protected H-disaccharide intermediate with a free hydroxyl group at the desired position for further glycosylation.
A representative synthetic route to an H disaccharide acceptor involves the following key steps researchgate.net:
Selective Protection: A galactose derivative with an appropriate spacer at the anomeric position is selectively acetylated at the 3-OH group.
Fucosylation: The resulting 3-O-acetylated galactose acceptor is then α-fucosylated.
Deacetylation: The acetyl group is subsequently removed to yield a protected H-disaccharide with a free 3-OH group, ready for the introduction of the next monosaccharide.
This protected H-disaccharide can then be used as a key building block in the synthesis of larger oligosaccharides. For example, it can be α-glycosylated with a 2-azido-2-deoxy-galactosyl donor to form the protected blood group A trisaccharide or with a galactosyl donor to form the protected blood group B trisaccharide researchgate.net. The development of one-pot synthesis methodologies has also been explored to improve the efficiency of oligosaccharide assembly.
Synthesis of Functionalized H Disaccharide Derivatives for Research Applications (e.g., biotinylated, amine-linked)
To facilitate research into the biological functions of the H antigen, derivatives functionalized with reporter molecules or linkers for immobilization are essential. These derivatives are widely used in applications such as glycan arrays, affinity chromatography, and immunoassays.
Biotinylated H Disaccharide Derivatives: Biotin is a commonly used tag due to its high-affinity interaction with streptavidin. The synthesis of biotinylated H disaccharide derivatives has been reported as part of the synthesis of larger blood group antigens. Typically, a spacer-equipped oligosaccharide with a terminal amine group is reacted with an activated biotin derivative, such as a biotin-N-hydroxysuccinimide ester, to form a stable amide linkage mdpi.comresearchgate.net.
Amine-linked H Disaccharide Derivatives: The introduction of a primary amine group allows for conjugation to a wide range of molecules and surfaces. This is often achieved by using a spacer arm with a protected amine function at the anomeric position of the galactose residue. For instance, a 3-trifluoroacetamidopropyl group can be used as a linker. The trifluoroacetyl protecting group can be removed at a later stage to reveal the free amine for subsequent conjugation reactions mdpi.comresearchgate.net.
The table below summarizes examples of functionalized H disaccharide derivatives and their applications.
| Derivative | Functional Group | Linker/Spacer | Protecting Groups | Application | Reference |
| Biotinylated A Trisaccharide | Biotin | 3-(21-Biotinamino-4,7,10,13,16,19-hexaoxagenicaminoamino)-propyl | None (final product) | Immunoassays, Glycan arrays | mdpi.com |
| Amine-linked B Trisaccharide | Amine | 3-aminopropyl | None (final product) | Conjugation to proteins/surfaces | researchgate.net |
Chemoenzymatic Synthesis of H Antigen and Related Glycans for Research Probes
Chemoenzymatic synthesis combines the advantages of chemical synthesis for the preparation of core structures and enzymatic synthesis for the highly specific and stereoselective formation of glycosidic bonds. This approach is particularly powerful for the synthesis of complex glycans like the blood group antigens.
The biosynthesis of the H antigen involves the action of an α-1,2-fucosyltransferase, which transfers an L-fucose residue from GDP-fucose to a galactose acceptor researchgate.net. This enzymatic reaction can be harnessed for the in vitro synthesis of the H disaccharide and related structures.
A chemoenzymatic strategy for synthesizing blood group H antigens can involve the chemical synthesis of a suitable galactose acceptor, which is then used as a substrate for a fucosyltransferase nih.gov. This approach avoids the challenges associated with the stereoselective chemical fucosylation.
Furthermore, glycosyltransferases are being engineered to improve their substrate specificity and catalytic efficiency, expanding the toolbox for chemoenzymatic glycan synthesis. The combination of one-pot multienzyme (OPME) systems allows for the efficient production of complex glycans by performing several enzymatic steps in a single reaction vessel nih.gov. These chemoenzymatically synthesized glycans, often equipped with chemical handles for conjugation, serve as valuable probes for studying glycan-protein interactions and other biological processes nih.govnih.govresearchgate.net.
Advanced Methodologies and Future Directions in Blood Group H Disaccharide Research
Glycan Array Technology for Ligand Discovery and Binding Profiling
Glycan array technology has become an indispensable high-throughput tool for investigating the interactions of carbohydrates with proteins and other molecules nih.gov. These arrays, featuring a collection of immobilized glycans, allow for the simultaneous screening of numerous interactions, providing detailed binding profiles nih.govzbiotech.com.
In the context of the H disaccharide, glycan arrays are pivotal for:
Ligand Discovery: Identifying novel lectins, antibodies, and microbial adhesins that specifically recognize the H antigen. For instance, glycan array analysis has been used to characterize the binding specificity of newly identified lectins, such as EclA from Enterobacter cloacae, which shows high specificity for the type II H-antigen bidmc.org.
Antibody Profiling: Characterizing the repertoire of anti-glycan antibodies in human serum nih.govacs.org. Studies using microarrays have revealed surprisingly high antibody binding to H(type 2) trisaccharides in healthy individuals, contributing to our understanding of the human immunoglycome acs.org.
Pathogen Interactions: Elucidating how pathogens interact with host cells. The lipooligosaccharides (LOS) of pathogenic bacteria have been shown to bind directly to host glycans, including the H disaccharide, in high-affinity interactions that can mediate bacterial adherence pnas.org.
Distinguishing Glycan Subtleties: Lectin microarrays can distinguish between subtle differences in glycan epitopes, such as those present in ABO subgroups ashpublications.org. For example, the lectin Ulex europaeus agglutinin-I (UEA-I) is well-known for its affinity for the H antigen and is a key component in such arrays ashpublications.org.
The data generated from these arrays are crucial for building databases like CarboGrove, which integrate results from various platforms to provide a comprehensive resource on glycan-binding specificities nih.gov.
| Binding Partner | Type | Binding Specificity/Application | Key Finding from Glycan Array |
| Ulex europaeus agglutinin-I (UEA-I) | Lectin | Binds specifically to the fucose moiety of the H antigen. ashpublications.org | Used to detect the presence and quantity of H antigen on red blood cell glycoproteins. ashpublications.org |
| Anti-H Antibodies | Antibody | Recognize the H antigen; found in individuals with the rare Bombay phenotype. nih.gov | Used to confirm the absence of H antigen in serological testing and array validation. ashpublications.org |
| Enterobacter cloacae lectin A (EclA) | Bacterial Lectin | High specificity for LewisA and type II H-antigen. bidmc.org | Discovered and characterized as a specific H-antigen binding protein through array screening. bidmc.org |
| Helicobacter pylori | Bacterium | Adhesion to gastric mucosa is mediated by binding to H antigens. | Glycan arrays help map the specific glycan structures recognized by different strains. |
| Norovirus | Virus | Attachment to host cells is dependent on binding to histo-blood group antigens, including H antigen. nih.gov | Arrays are used to determine the strain-specific binding patterns to different H antigen types. nih.gov |
Integrated Structural Biology and Computational Glycobiology for Mechanistic Insights
Understanding the three-dimensional structure of the H disaccharide and its complexes with binding partners is essential for deciphering the mechanisms of recognition and catalysis. This is achieved through an integrated approach combining experimental structural biology with computational modeling.
Structural Biology: X-ray crystallography and NMR spectroscopy provide atomic-level details of these interactions.
Crystal structures of the glycosyltransferases that synthesize the A and B antigens (GTA and GTB) have been solved in complex with the H-antigen disaccharide acceptor nih.gov. These structures reveal the precise amino acid residues that interact with the fucose and galactose units, explaining the enzymes' substrate specificity nih.govproteopedia.org. For instance, the Gal O4-hydroxyl and O6-hydroxyl groups of the H-antigen acceptor form critical hydrogen bonds with specific residues in the enzyme's active site proteopedia.org.
Structural studies of viral proteins, such as the P domain of the norovirus capsid, in complex with H-type HBGAs have elucidated the determinants of host susceptibility and viral attachment nih.gov.
Computational Glycobiology: Computational tools are increasingly powerful for studying the dynamic nature of glycans and their interactions researchgate.net.
Molecular Dynamics (MD) Simulations: These methods allow researchers to model the conformational flexibility of the H disaccharide and predict its behavior in solution and when bound to a protein researchgate.net.
Docking Studies: Computational docking can predict the binding modes of the H disaccharide to proteins, guiding experimental work and the design of inhibitors.
Glycan Databases: Resources like Glyco3D provide a portal to curated 3D structural information for monosaccharides, disaccharides, and their protein complexes, aiding in structural analysis and modeling researchgate.net.
This integrated approach provides a detailed picture of how the H disaccharide is recognized and processed by enzymes and other glycan-binding proteins, offering key mechanistic insights nih.govresearchgate.net.
Systems Glycobiology Approaches to H Antigen Expression and Function
Systems glycobiology aims to understand how the expression and function of glycans, like the H antigen, are regulated within the context of the entire biological system. This involves integrating genomics, transcriptomics, proteomics, and glycomics data.
The expression of the H antigen is a classic example of complex genetic control, making it an ideal subject for systems-level analysis.
Genetic Regulation: The synthesis of the H antigen is controlled by the FUT1 (H) and FUT2 (Secretor) genes, which encode for α-1,2-fucosyltransferases htct.com.brnih.govnih.gov. FUT1 is primarily responsible for H antigen expression on red blood cells (using type 2 precursor chains), while FUT2 controls its expression in secretory tissues (primarily using type 1 precursor chains) nih.govglycopedia.eu.
Precursor Availability: The expression of the H antigen is also dependent on the availability of precursor oligosaccharide chains (Types 1, 2, 3, and 4) nih.govglycopedia.eu. The synthesis of these precursors is, in turn, controlled by other sets of glycosyltransferases. For example, the I/i blood group system provides the type 2 precursor chains that are essential for H antigen synthesis on red blood cells glycopedia.eu.
Enzymatic Competition: The glycosyltransferases responsible for H antigen synthesis compete for precursor substrates with other enzymes. This competition influences the final glycan profile on the cell surface.
A systems approach allows researchers to model these interconnected pathways to predict how variations in gene expression or environmental stimuli can alter the cellular glycome and, consequently, the presentation of the H antigen harvard.edu. This is crucial for understanding phenomena like the variable expression of H antigen in ABO subgroups or its role in disease susceptibility htct.com.brglycopedia.eubvsalud.org.
Development of H Antigen-Targeting Probes and Inhibitors for Glycobiology Research
To study the function of the H disaccharide, researchers require specific tools to detect, visualize, and modulate its activity. This has led to the development of specialized probes and inhibitors.
Probes: These are molecules designed to bind specifically to the H antigen for detection and analysis.
Lectin Probes: The most common probe is the Ulex europaeus agglutinin-I (UEA-I), a lectin with high specificity for the α(1,2)-linked fucose of the H antigen ashpublications.org. It is widely used in histochemistry and flow cytometry.
Synthetic Probes: The H disaccharide can be chemically synthesized and conjugated to various labels or surfaces. These include:
Biotinylated H disaccharide: Used for detection with streptavidin-conjugated reporters elicityl-oligotech.comelicityl-oligotech.com.
Fluorescently-labeled H disaccharide: Allows for direct visualization in imaging experiments elicityl-oligotech.comelicityl-oligotech.com.
Polyacrylamide (PAA) conjugates: Creates multivalent probes that can enhance binding avidity elicityl-oligotech.com.
Surface-immobilized glycans: Used in affinity chromatography to purify H-binding proteins elicityl-oligotech.com.
Inhibitors: These molecules are designed to block the enzymes that either synthesize or modify the H antigen.
Glycosyltransferase Inhibitors: Researchers have developed substrate analogs that can inhibit the glycosyltransferases that use the H antigen as an acceptor. For example, a competitive substrate, Fucα(1-2)Galβ-O(CH2)7CH3, was shown to decrease the expression of blood group A determinants by competing for the A-transferase enzyme that acts on the H antigen nih.gov.
Glycosidase Enzymes: Enzymes that specifically cleave the H antigen can be considered functional inhibitors. An α-1,2-fucosidase from Akkermansia muciniphila, named FucOB, has been discovered that can efficiently hydrolyze the H antigen from red blood cells nih.gov. Similarly, α-1,2-L-fucosidase can modify the type 2 chain H structure on erythrocytes nih.gov.
| Molecule Type | Example | Mechanism/Application | Reference |
| Probe | H disaccharide-Biotin Conjugate | Binds to H-antigen recognizing proteins; detected via labeled streptavidin. | elicityl-oligotech.comelicityl-oligotech.com |
| Probe | H disaccharide-PAA Conjugate | Multivalent presentation for enhanced binding studies and cell adhesion assays. | elicityl-oligotech.com |
| Inhibitor | Fucα(1-2)Galβ-O(CH2)7CH3 | Competitive substrate for A-transferase, reducing conversion of H antigen to A antigen. | nih.gov |
| Enzymatic Modifier | α-1,2-fucosidase (FucOB) | Cleaves the fucose from the H antigen, effectively removing the epitope. | nih.gov |
Emerging Research Frontiers in Glycoscience and Biomedical Applications
Research into the H disaccharide continues to open new avenues in glycoscience and medicine. The deepening understanding of its structure and function is paving the way for innovative applications.
Engineering Blood Supply: One of the most exciting frontiers is the enzymatic conversion of blood types. The discovery of efficient α-1,2-fucosidases that can remove the H antigen from the surface of O-type red blood cells allows for the creation of the rare "Bombay" (Oh) phenotype blood in vitro nih.gov. Individuals with the Bombay phenotype lack the H antigen and can only receive blood from other Bombay donors nih.gov. This technology holds the potential to generate a supply of this rare blood type for transfusion nih.gov.
Anti-Adhesion Therapy: Many pathogens, including bacteria (Helicobacter pylori) and viruses (Norovirus), use the H antigen as a receptor to attach to host cells and initiate infection htct.com.brbvsalud.org. This has spurred the development of "anti-adhesion" therapies. Soluble H antigen analogs or other molecules that block these pathogen-glycan interactions could be used as novel therapeutics to prevent or treat infections, offering an alternative to traditional antibiotics nih.gov.
Diagnostics and Biomarkers: The H antigen and its derivatives are used as critical components in the development of diagnostic kits for blood typing nbinno.com. Altered expression of the H antigen is also associated with certain cancers, suggesting its potential as a biomarker for disease progression.
Glyco-engineering and Synthetic Biology: Advances in synthetic biology may allow for the precise control of H antigen expression on cells frontiersin.org. This could be used to engineer cells with specific glycan profiles for therapeutic purposes or to create cellular models to study the role of the H antigen in processes like cell signaling and adhesion frontiersin.org.
The intersection of chemical synthesis, enzymology, and cell biology continues to drive innovation, ensuring that research on the Blood Group H disaccharide will remain a vibrant and clinically relevant field for the foreseeable future frontiersin.org.
Q & A
Q. What is the structural composition of the Blood Group H disaccharide, and how does it relate to ABO blood group antigens?
The this compound, also known as the H antigen, consists of α-L-fucose (1→2) linked to β-D-galactose (Fucα1-2Gal) . This structure serves as the core precursor for the A and B antigens in the ABO system. The A antigen is formed by adding N-acetylgalactosamine (GalNAc) to the H disaccharide via α-(1→3) linkage, while the B antigen adds galactose (Gal) instead . Individuals with the O blood type retain the unmodified H antigen due to inactive glycosyltransferases .
Methodological Insight : To confirm the presence of H disaccharide in samples, use HPLC coupled with mass spectrometry (MS) or ELISA with monoclonal antibodies specific to Fucα1-2Gal epitopes .
Q. What experimental techniques are used to detect and quantify this compound in biological samples?
Key techniques include:
- Monoclonal Antibody-Based Assays : ELISA screens using antibodies generated against Fucα1-2Gal-BSA conjugates (e.g., immunizing Fut1/Fut2/Sec1 knockout mice with H antigen-expressing cell lines) .
- Glycan Profiling : Liquid chromatography (LC) or capillary electrophoresis (CE) paired with MS to resolve and quantify glycans .
- Enzymatic Digestion : Use α-L-fucosidases to cleave the fucose residue, followed by chromatographic validation of the remaining galactose .
Advanced Research Questions
Q. How can researchers resolve contradictions in data linking this compound to disease susceptibility?
Conflicting findings (e.g., H antigen’s role in cancer metastasis vs. immune protection) arise from differences in experimental models, antigen presentation, or genetic backgrounds. For example:
- Cancer Studies : The Thomsen–Friedenreich (TF) antigen, a core disaccharide structurally similar to H, is a pan-carcinoma marker . However, blood group O individuals (with abundant H antigen) may exhibit reduced cancer susceptibility due to immune recognition of TF as "non-self" .
- Pathogen Interactions : H antigen expression on epithelial cells may enhance pathogen adhesion (e.g., Helicobacter pylori), but its role varies by microbial strain and host secretor status .
Q. Methodological Approach :
Q. What strategies are effective for synthesizing this compound derivatives for functional studies?
Synthesis methods include:
- Chemical Synthesis : Protect-free strategies using trichloroacetimidate donors for α-(1→2) fucosylation of galactose .
- Enzymatic Synthesis : Recombinant α-1,2-fucosyltransferases (e.g., FUT1) to catalyze fucose addition to galactose-terminated acceptors .
- Conjugation : Attach H disaccharide to carrier proteins (e.g., BSA) or amine-functionalized linkers (e.g., (CH₂)₃-NH₂·HCl) for antibody generation or glycan array studies .
Critical Note : Purity (>95%) must be verified via NMR and HPLC-MS to avoid off-target effects in binding assays .
Q. How can researchers design experiments to study the role of H disaccharide in mosquito-host interactions?
In vivo and in vitro approaches include:
- Landing Preference Assays : Apply synthetic H disaccharide (Fucα1-2Gal) or A/B trisaccharides to human skin analogs and quantify mosquito (Aedes albopictus) attraction via video tracking .
- Receptor Blocking : Pre-treat mosquitoes with H disaccharide inhibitors (e.g., fucosidase) to assess binding disruption .
- Genetic Knockdown : Use RNAi to silence mosquito odorant receptors hypothesized to interact with H antigen .
Q. What mechanisms underlie the enzymatic modification of H disaccharide by ABO glycosyltransferases?
The H antigen is modified by:
- GTA (A-transferase) : Transfers GalNAc from UDP-GalNAc to the H disaccharide via retaining α-(1→3) linkage, forming the A antigen .
- GTB (B-transferase) : Transfers Gal from UDP-Gal to the same position, forming the B antigen .
- Structural Insights : X-ray crystallography of GTA/GTB reveals a conserved GT-A fold and Mn²⁺-dependent catalytic mechanism. Mutagenesis of key residues (e.g., D302 in GTB) disrupts donor sugar specificity .
Experimental Design : Use kinetic assays with radiolabeled UDP-sugars and H disaccharide acceptors to measure enzyme activity. Pair with molecular dynamics simulations to model substrate binding .
Data Interpretation and Conflict Management
Q. How should researchers address discrepancies in H disaccharide abundance across tissue types?
Variability arises from:
Q. Resolution Strategy :
Q. What ethical and technical standards apply to using this compound in preclinical studies?
- Ethical Compliance : Ensure animal studies adhere to institutional guidelines (e.g., IACUC protocols for immunization ).
- Reagent Validation : Source H disaccharide from accredited suppliers (e.g., CAS 16741-18-7) and confirm purity via certificates of analysis .
- Data Transparency : Report glycan structures using IUPAC nomenclature and deposit raw MS/ELISA data in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
